A Comprehensive Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzylamine
A Comprehensive Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Fluoro-4-(trifluoromethyl)benzylamine, a key fluorinated building block in medicinal chemistry and materials science. This document details its chemical and physical properties, safety and handling protocols, primary applications, and a representative synthetic methodology.
Core Compound Identification
2-Fluoro-4-(trifluoromethyl)benzylamine is an organic compound featuring a benzylamine core substituted with both a fluorine atom and a trifluoromethyl group. These substitutions significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of novel compounds.
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IUPAC Name : [2-Fluoro-4-(trifluoromethyl)phenyl]methanamine[1]
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CAS Number : 239087-05-9[1]
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Chemical Formula : C₈H₇F₄N[1]
Physicochemical and Spectroscopic Data
The integration of fluorine and a trifluoromethyl group imparts distinct physical and chemical characteristics to the benzylamine scaffold. A summary of its key properties is presented below.
| Property | Value |
| Molecular Weight | 193.14 g/mol [2] |
| Appearance | Colorless to light yellow liquid[3] |
| Density | 1.34 g/cm³[3] |
| Refractive Index | n20/D 1.45[3] |
| Boiling Point | Data not widely available |
| Melting Point | Data not widely available |
| Solubility | Data not widely available |
| Purity | ≥ 98% (by GC)[3] |
Safety and Handling Information
Due to its chemical nature, 2-Fluoro-4-(trifluoromethyl)benzylamine is classified as a corrosive substance. Strict adherence to safety protocols is mandatory when handling this compound.
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statements |
| Skin Corrosion/Irritation | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage.[4] | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] |
| Serious Eye Damage | GHS05 (Corrosion) | H318: Causes serious eye damage.[4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
First Aid Measures:
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Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6]
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Skin Contact : Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek immediate medical advice.[4][6]
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Eye Contact : Rinse cautiously with water for at least 15 minutes, ensuring to rinse under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
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Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][6]
Applications in Research and Drug Development
The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[7][8] 2-Fluoro-4-(trifluoromethyl)benzylamine serves as a critical building block for creating complex molecules with potential therapeutic applications.
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Pharmaceutical Synthesis : It is a key intermediate in the development of novel pharmaceuticals, particularly for anti-cancer, anti-inflammatory agents, and drugs targeting neurological disorders.[3] The presence of the fluorine and trifluoromethyl groups can favorably influence the pharmacokinetic (ADME) properties of the final drug compound.[2]
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Agrochemicals : This compound is utilized in the synthesis of advanced crop protection agents. Its fluorinated structure can enhance the efficacy and stability of herbicides and pesticides.[3]
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ACAT Inhibitors : It has been used in the preparation of heterocycle-substituted amide derivatives that act as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), a target for managing hypercholesterolemia.[9][10]
The role of this compound as a versatile building block in the drug discovery process is illustrated below.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Buy 4-Fluoro-2-(trifluoromethyl)benzylamine | 202522-22-3 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. cn.canbipharm.com [cn.canbipharm.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. 2-Fluoro-4-(trifluoromethoxy)benzylamine | 1240257-11-7 | Benchchem [benchchem.com]
- 10. 4-FLUORO-2-(TRIFLUOROMETHYL)BENZYLAMINE | 202522-22-3 [chemicalbook.com]
